molecular formula C109H76O70 B141281 Woodfordin D CAS No. 137422-97-0

Woodfordin D

Cat. No. B141281
M. Wt: 2505.7 g/mol
InChI Key: WBSYRVANNCZWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Woodfordin D is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the diterpenoid family and is found in the bark of the tree species Erythrophleum fordii. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of Woodfordin D is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of the cancer cells, making it a promising candidate for cancer treatment.

Biochemical And Physiological Effects

Studies have shown that Woodfordin D has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Woodfordin D in lab experiments is that it is a natural compound, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, its ability to inhibit the growth of cancer cells makes it a valuable tool for cancer research. However, one of the limitations of using Woodfordin D in lab experiments is that it is difficult and expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on Woodfordin D. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the optimal dosage and administration method for Woodfordin D in cancer patients. Additionally, more research is needed to understand the mechanism of action of Woodfordin D and how it can be used to target specific types of cancer cells.
Another potential area of research is the use of Woodfordin D as an anti-inflammatory agent. Studies have shown that it has the potential to reduce inflammation, which could make it a valuable tool for treating inflammatory diseases such as arthritis.
Conclusion:
In conclusion, Woodfordin D is a natural compound that has shown promising results in preclinical studies for its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool for scientific research. However, further studies are needed to understand its mechanism of action and to determine its potential use as a cancer treatment and anti-inflammatory agent.

Synthesis Methods

The synthesis of Woodfordin D is a complex process that involves several steps. It begins with the extraction of the compound from the bark of the Erythrophleum fordii tree. The extracted material is then purified using various techniques, including chromatography and crystallization. The final product is a pure form of Woodfordin D that can be used for scientific research.

Scientific Research Applications

Woodfordin D has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most significant areas of research has been its ability to inhibit the growth of cancer cells. Studies have shown that Woodfordin D can induce cell death in cancer cells, making it a potential candidate for cancer treatment.

properties

CAS RN

137422-97-0

Product Name

Woodfordin D

Molecular Formula

C109H76O70

Molecular Weight

2505.7 g/mol

IUPAC Name

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2

InChI Key

WBSYRVANNCZWSX-UHFFFAOYSA-N

SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

synonyms

woodfordin D

Origin of Product

United States

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